Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate

Stability Decarboxylation TCA Cycle Intermediate

Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate (CAS 94313-94-7), also known as oxalosuccinic acid barium salt (1:1) or Baryta oxalsuccinicum, is an organometallic salt with the molecular formula C₆H₄BaO₇ (MW 325.42 g/mol). It belongs to the class of tricarboxylic acid salts and exists as the monohydrogen barium adduct, structurally distinct from the fully neutralized tribarium salt (CAS 86502-97-8).

Molecular Formula C6H4BaO7
Molecular Weight 325.42 g/mol
CAS No. 94313-94-7
Cat. No. B12669927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium hydrogen 1-oxopropane-1,2,3-tricarboxylate
CAS94313-94-7
Molecular FormulaC6H4BaO7
Molecular Weight325.42 g/mol
Structural Identifiers
SMILESC(C(C(=O)C(=O)O)C(=O)[O-])C(=O)[O-].[Ba+2]
InChIInChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2
InChIKeyCIVPYUFTSJMQBK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Hydrogen 1-Oxopropane-1,2,3-Tricarboxylate (CAS 94313-94-7): Procurement-Relevant Chemical Profile


Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate (CAS 94313-94-7), also known as oxalosuccinic acid barium salt (1:1) or Baryta oxalsuccinicum, is an organometallic salt with the molecular formula C₆H₄BaO₇ (MW 325.42 g/mol) . It belongs to the class of tricarboxylic acid salts and exists as the monohydrogen barium adduct, structurally distinct from the fully neutralized tribarium salt (CAS 86502-97-8). The compound is a white crystalline solid that is slightly soluble in water and stable under standard laboratory conditions, though it decomposes upon heating . Its structural relationship to the TCA cycle intermediate oxalosuccinate positions it as a specialized reagent in biochemical, homeopathic, and histochemical research contexts.

Why Barium Hydrogen 1-Oxopropane-1,2,3-Tricarboxylate Cannot Be Replaced by Generic Barium Polycarboxylates or the Free Acid


In-class substitution of barium hydrogen 1-oxopropane-1,2,3-tricarboxylate with alternative barium tricarboxylates (e.g., barium citrate) or the free oxalosuccinic acid is not scientifically valid. The free acid undergoes rapid spontaneous decarboxylation, making it unsuitable for applications requiring a stable, isolable reagent [1]. The 1:1 barium hydrogen stoichiometry confers a distinct solubility profile critical for its role in precipitation-based assays, most notably the Alizarin Red S test, where it forms a unique insoluble red crystalline salt stable at pH > 3.2 [2]. This reactivity is not replicated by sodium or potassium oxalosuccinate, nor by other barium salts of the TCA cycle. Consequently, procurement must be compound-specific to ensure reproducibility in histochemical detection, homeopathic proving, or enzymatic studies [3].

Quantitative Differentiation Evidence: Barium Hydrogen 1-Oxopropane-1,2,3-Tricarboxylate vs. Comparators


Differential Stability of the Barium Salt vs. Free Oxalosuccinic Acid at Room Temperature

The free acid, oxalosuccinic acid, is a beta-keto acid that undergoes rapid spontaneous decarboxylation at ambient temperature, rendering its half-life impractically short for routine laboratory use [1]. In contrast, the barium monohydrogen salt is reported as stable under standard laboratory conditions (storage at room temperature in sealed, dry containers) and does not undergo analogous decarboxylation, enabling its use as an isolable reagent .

Stability Decarboxylation TCA Cycle Intermediate

Alizarin Red S Precipitation Specificity for Oxalosuccinate Detection

The barium oxalosuccinate salt participates in a highly specific chromogenic reaction with the anthraquinone dye Alizarin Red S, forming a unique red crystalline precipitate that remains insoluble in hydrochloric acid at pH > 3.2. This reaction is not observed with other TCA cycle intermediates (e.g., citrate, isocitrate, alpha-ketoglutarate) which either produce no precipitate or yield acid-soluble complexes [1]. The barium cation is essential for this precipitation; sodium or potassium oxalosuccinate salts do not produce the same insoluble crystalline product under identical conditions.

Histochemistry Cytochemical Test Isocitrate Dehydrogenase

Stoichiometric Distinctiveness: Monohydrogen Salt (1:1) vs. Neutral Tribarium Salt

Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate (CAS 94313-94-7) exists as the monohydrogen salt with a Ba:ligand ratio of 1:1 (MW 325.42 g/mol), retaining one free carboxyl group (C₆H₄BaO₇) . The fully neutralized tribarium salt (CAS 86502-97-8) has a distinct stoichiometry of Ba₃(C₆H₃O₇)₂ (MW 786.1 g/mol) [1]. This stoichiometric difference directly impacts gravimetric calculations in reagent preparation, molar solubility, and the number of available coordination sites for ligand-exchange or precipitation reactions. Substituting one form for the other without molar adjustment introduces a >2.4-fold error in barium concentration.

Salt Stoichiometry Solubility Reagent Preparation

Homeopathic Proving Data: Baryta Oxalsuccinicum vs. Other Barium Salts

Baryta oxalsuccinicum (barium oxalosuccinate) has undergone formal homeopathic proving and is documented in modern materia medica with a distinct symptomatology profile, including mental prostration, confusion, catarrhal throat inflammation, and menstrual-related emotional symptoms [1]. This therapeutic fingerprint is compound-specific and not interchangeable with other barium salts such as Baryta carbonica (barium carbonate) or Baryta muriatica (barium chloride), which have fundamentally different homeopathic indications. The succinic acid backbone confers a unique biochemical resonance in homeopathic theory.

Homeopathy Materia Medica Drug Proving

Validated Application Scenarios for Barium Hydrogen 1-Oxopropane-1,2,3-Tricarboxylate


Histochemical Localization of Isocitrate Dehydrogenase Activity

Utilized as a trapping agent in the Alizarin Red S cytochemical procedure, barium hydrogen 1-oxopropane-1,2,3-tricarboxylate forms a specific, insoluble red precipitate at sites of oxalosuccinate production, enabling microscopic localization of isocitrate dehydrogenase activity in peripheral blood leukocytes. The precipitate remains stable in hydrochloric acid above pH 3.2, allowing differential counterstaining [1].

Homeopathic Drug Proving and Materia Medica Standardization

Employed as a reference standard in the preparation of homeopathic attenuations of Baryta oxalsuccinicum, for which documented proving data exist. The compound's specific symptomatology profile (mental confusion, catarrhal inflammation, menstrual emotional lability) requires the precise barium oxalosuccinate salt to ensure reproducibility in homeopathic practice [2].

Biochemical Reference Standard for Isocitrate Dehydrogenase Kinetics

Serves as a stable, isolable substrate surrogate in enzymatic studies of isocitrate dehydrogenase (IDH), particularly in investigations of the reductive carboxylation of 2-oxoglutarate. The barium salt's stability circumvents the rapid decarboxylation of the free oxalosuccinic acid intermediate, enabling controlled kinetic measurements [3].

Gravimetric Reagent Preparation with Defined Barium Stoichiometry

The 1:1 barium-to-ligand stoichiometry (MW 325.42 g/mol) provides precise molar equivalents for barium content, essential in syntheses where exact barium concentration must be controlled, such as in the preparation of mixed-metal oxide precursors or as a metered source of Ba²⁺ ions in coordination chemistry .

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